molecular formula C16H14N2O3S B2476034 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 953014-13-6

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2476034
CAS No.: 953014-13-6
M. Wt: 314.36
InChI Key: QCPUHHFJCVPBQY-UHFFFAOYSA-N
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Description

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Methoxyphenyl Group: This step may involve a Suzuki coupling reaction or a similar cross-coupling method.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other thiophene-forming reactions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the isoxazole ring could lead to ring-opened amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its structural features.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide
  • N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
  • N-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Uniqueness

The presence of the methoxy group on the phenyl ring in “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” may confer unique electronic and steric properties, potentially enhancing its biological activity or altering its chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)14-9-12(18-21-14)10-17-16(19)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPUHHFJCVPBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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